molecular formula C23H24N2O2 B8529421 (+/-)-2-Morpholin-4-yl-1,2-diphenyl-1-pyridin-2-yl-ethanol

(+/-)-2-Morpholin-4-yl-1,2-diphenyl-1-pyridin-2-yl-ethanol

Cat. No. B8529421
M. Wt: 360.4 g/mol
InChI Key: ZGAMKNGZPUISAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07879839B2

Procedure details

2-Morpholin-4-yl-2-phenyl-1-pyridin-2-yl-ethanone (15 mg, 0.053 mmol) was dissolved in 3 mL of dry THF and cooled to −78° C. Phenylmagnesium bromide (159 μL, 1.0 M solution in TBH, 0.159 mmol) was added dropwise and the mixture was allowed to stir for 15 minutes. The reaction was quenched with 1 mL of aqueous NaHCO3(sat) and warmed to ambient temperature. The mixture was poured into NaHCO3 (sat) and extracted 2× with EtOAc. The combined organic extracts were dried with Na2SO4, filtered and concentrated in vacuo. The residue was purified by preparative HPLC. The appropriate fractions were poured into NaHCO3(sat) and extracted 2× with EtOAc. The combined organic extracts were dried with Na2SO4, filtered and concentrated in vacuo to provide the titled compound.
Name
2-Morpholin-4-yl-2-phenyl-1-pyridin-2-yl-ethanone
Quantity
15 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
159 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([CH:7]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=2)=[O:9])[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[C:22]1([Mg]Br)[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>C1COCC1>[N:1]1([CH:7]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:8]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=2)[OH:9])[CH2:2][CH2:3][O:4][CH2:5][CH2:6]1

Inputs

Step One
Name
2-Morpholin-4-yl-2-phenyl-1-pyridin-2-yl-ethanone
Quantity
15 mg
Type
reactant
Smiles
N1(CCOCC1)C(C(=O)C1=NC=CC=C1)C1=CC=CC=C1
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
159 μL
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
to stir for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 1 mL of aqueous NaHCO3(sat)
TEMPERATURE
Type
TEMPERATURE
Details
warmed to ambient temperature
ADDITION
Type
ADDITION
Details
The mixture was poured into NaHCO3 (sat)
EXTRACTION
Type
EXTRACTION
Details
extracted 2× with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by preparative HPLC
ADDITION
Type
ADDITION
Details
The appropriate fractions were poured into NaHCO3(sat)
EXTRACTION
Type
EXTRACTION
Details
extracted 2× with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N1(CCOCC1)C(C(O)(C1=NC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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